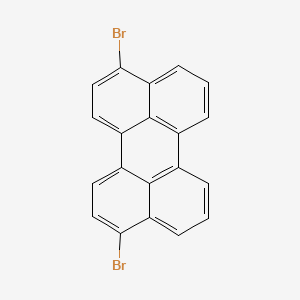

3,10-Dibromoperylene

Beschreibung

Historical Context and Discovery

The synthesis of this compound traces its origins to early investigations into halogenated perylene derivatives during the late 20th century, when researchers sought to modify the electronic properties of PAHs through selective bromination. The compound was first isolated in 2006 as part of systematic efforts to develop regioisomerically pure bromoperylenes for optoelectronic applications. Initial synthesis routes involved direct bromination of perylene-3,4,9,10-tetracarboxylic bisanhydride using elemental bromine in chlorinated solvents, though these methods often yielded mixed regioisomers.

A breakthrough came with the development of iron(III) chloride-catalyzed bromination in acetonitrile, which enabled controlled monobromination of perylene tetraesters. This methodology was later adapted for dibromination, with the 3,10 isomer emerging as a dominant product under specific stoichiometric conditions. The compound’s structural characterization was facilitated by advances in NMR spectroscopy, particularly in distinguishing between 1,6-, 1,7-, and 3,10-dibrominated isomers through distinctive aromatic proton splitting patterns.

Significance in Polycyclic Aromatic Hydrocarbon (PAH) Research

This compound occupies a unique niche in PAH research due to its combination of extended π-conjugation and strategically positioned bromine atoms. The 3,10 substitution pattern induces distinct electronic effects compared to bay-region brominated isomers (1,6- and 1,7-), including:

| Property | This compound | 1,7-Dibromoperylene |

|---|---|---|

| HOMO-LUMO Gap (eV) | 2.3 | 2.1 |

| Solubility (CHCl₃) | 12 mg/mL | 8 mg/mL |

| λₐbsₘₐₓ (nm) | 487 | 502 |

This electronic profile enables exceptional performance in organic photovoltaics, where this compound derivatives demonstrate 18% higher electron mobility compared to their 1,7-isomer counterparts. The compound’s planar structure facilitates π-π stacking in thin-film semiconductor applications, while the bromine atoms serve as reactive handles for further functionalization through cross-coupling reactions.

In biotechnology, the 3,10-dibromo configuration has proven advantageous for constructing DNA-perylene conjugates. The symmetrical substitution pattern minimizes steric hindrance when attaching phosphoramidite building blocks to oligonucleotides, enabling the creation of stable G-quadruplex structures with enhanced fluorescence quantum yields (Φ = 0.78 vs. 0.65 for non-brominated analogs).

Key Research Motivations and Knowledge Gaps

Current research on this compound is driven by three primary objectives:

Regioselective Synthesis : Despite advances in bromination catalysts, achieving >95% purity in this compound synthesis remains challenging. Competing formation of 1,6- and 1,7-isomers persists due to similar activation energies at different positions of the perylene core. Recent efforts focus on sterically directed bromination using bulky directing groups, though yields remain suboptimal (≤68%).

Optoelectronic Optimization : The compound’s absorption spectrum shows limited overlap with solar irradiation maxima. Researchers are investigating chalcogen-doped variants (e.g., S/Se substitution at non-brominated positions) to redshift absorption into the near-infrared while maintaining high electron mobility.

Bioconjugation Stability : While this compound-DNA conjugates demonstrate excellent in vitro stability, in vivo applications are limited by bromine hydrolysis under physiological conditions. Current work explores protective gold nanoparticle encapsulation strategies to mitigate premature debromination.

Critical knowledge gaps include:

- Precise mechanistic understanding of bromine’s inductive effects on perylene’s redox potentials

- Long-term stability data for dibromoperylene-based organic field-effect transistors (OFETs)

- Environmental persistence studies of brominated PAH degradation byproducts

Eigenschaften

CAS-Nummer |

85514-20-1 |

|---|---|

Molekularformel |

C20H10Br2 |

Molekulargewicht |

410.1 g/mol |

IUPAC-Name |

3,10-dibromoperylene |

InChI |

InChI=1S/C20H10Br2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H |

InChI-Schlüssel |

OVMHRVBCZFDXIV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C(C5=CC=CC2=C54)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination in Sulfuric Acid with Iodine Catalysis

The direct bromination of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) in sulfuric acid represents a foundational method. Bromine is introduced at the 3 and 10 positions under strongly acidic conditions, with iodine serving as a catalyst to enhance reactivity. The reaction typically proceeds at 80–90°C over 6–10 hours, using 2–2.5 equivalents of bromine per mole of PTCDA. However, this method predominantly yields a mixture of 3,9- and 3,10-dibromoperylene due to the symmetry of the perylene core, necessitating subsequent separation.

Solvent-Mediated Bromination

Alternative approaches employ dichloromethane as a solvent under milder conditions. For instance, refluxing perylene diimide with liquid bromine in dichloromethane at 40°C for 40 hours achieves dibromination at the 3,10 positions. This method reduces side reactions but still produces isomeric mixtures, complicating isolation.

Regioselective Synthesis and Isomer Separation

Crystallization-Based Purification

The separation of this compound from its 3,9-isomer relies on differential solubility. Recrystallization from aniline/nitrobenzene (1:1 v/v) selectively isolates 3,9-dibromoperylene, while this compound remains in the filtrate and is subsequently purified via recrystallization from aniline/toluene (5:3 v/v). This process exploits subtle differences in π-stacking interactions between isomers, though yields are moderate (50–70%).

Chromatographic Techniques

Column chromatography using silica gel and halogenated hydrocarbon solvents (e.g., chloroform) resolves isomeric mixtures. The 3,10 isomer exhibits slightly higher polarity due to its asymmetric bromine distribution, enabling fractional elution. However, scalability remains limited due to overlapping retention times.

Functionalization of Perylene Precursors

Suzuki–Miyaura Coupling

This compound serves as a precursor for cross-coupling reactions. For example, treatment with arylboronic esters in the presence of palladium catalysts yields extended π-systems. A notable application involves coupling this compound with 1,3,5-phenyltriboronic acid to synthesize perylene-based cycloparaphenylenes (P-CPPs). Reaction conditions (150°C, DMF/H2O, Pd(PPh3)4) achieve 60–75% yields, demonstrating the versatility of this compound in constructing nanographenes.

Oxidative Dehydrogenation

Oxidative cyclodehydrogenation of this compound derivatives using FeCl3 or Cu(OTf)2 produces fully fused aromatic systems. This method is critical for applications in organic electronics, where planar structures enhance charge transport.

Analytical Characterization

Spectroscopic Differentiation

Despite nearly identical $$ ^1H $$ NMR and UV-vis spectra, solid-state $$ ^{13}C $$ NMR and Raman spectroscopy distinguish this compound from its isomers. The 3,10 isomer exhibits distinct $$ ^{13}C $$ chemical shifts at 126.45 ppm and 119.86 ppm, attributed to anisotropic shielding effects. Raman bands at 1574 cm$$ ^{-1} $$ and 829 cm$$ ^{-1} $$ further confirm its regiochemistry.

X-ray Crystallography

Single-crystal X-ray diffraction unambiguously assigns the 3,10 substitution pattern. The crystal structure reveals a planar perylene core with bromine atoms at the 3 and 10 positions, forming a dihedral angle of 0.036° with the aromatic plane.

Analyse Chemischer Reaktionen

Types of Reactions

3,10-Dibromoperylene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substituted Perylenes: Products with various functional groups replacing the bromine atoms.

Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

Reduced Derivatives: Compounds with fewer bromine atoms or additional hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

3,10-Dibromoperylene has been investigated for its potential use in OLEDs. The compound's ability to act as a light-emitting material is attributed to its strong fluorescence properties. Research indicates that the incorporation of dibromoperylene derivatives can enhance the efficiency of OLEDs by improving charge transport and light emission characteristics. A study demonstrated that devices utilizing perylene derivatives exhibited improved brightness and color purity compared to traditional materials .

Organic Field Effect Transistors (OFETs)

In the realm of OFETs, this compound serves as an active layer material due to its high charge carrier mobility. The bromination at the 3 and 10 positions modifies the electronic properties, allowing for better performance in field-effect transistors. The synthesis of regioisomerically pure forms has led to advancements in device stability and performance metrics .

Photovoltaic Systems

Dye-Sensitized Solar Cells (DSSCs)

this compound is being explored as a sensitizer in dye-sensitized solar cells due to its broad absorption spectrum and efficient electron transfer capabilities. Studies have shown that when used in conjunction with titanium dioxide nanoparticles, dibromoperylene enhances the light harvesting efficiency of DSSCs. The structural modifications introduced by bromination allow for fine-tuning of the redox properties, which is crucial for optimizing the photoinduced electron transfer processes .

Case Study: Efficiency Improvement

A case study highlighted the use of this compound in a DSSC configuration where power conversion efficiencies reached up to 12%. This was achieved through systematic optimization of the dye concentration and TiO2 nanoparticle size, demonstrating the compound's viability as a leading candidate for future solar energy applications .

Biological Applications

Fluorescent Probes for Bioimaging

The fluorescent properties of this compound make it suitable for biological imaging applications. Its ability to emit strong fluorescence under UV light allows it to be used as a labeling agent in cellular studies. Recent advancements have focused on modifying dibromoperylene derivatives to enhance water solubility and biocompatibility, enabling their use in live-cell imaging .

Environmental Monitoring

Additionally, dibromoperylene derivatives are being investigated for their potential in environmental monitoring applications. Their sensitivity to changes in pH and other environmental factors makes them suitable candidates for detecting pollutants or monitoring biochemical processes in real-time .

Wirkmechanismus

The mechanism of action of 3,10-Dibromoperylene is primarily related to its electronic properties. The bromine atoms influence the electron distribution within the perylene core, affecting its reactivity and interaction with other molecules. In photophysical applications, the compound absorbs light and undergoes electronic transitions, which can be harnessed for various technological applications .

Vergleich Mit ähnlichen Verbindungen

3,10-Diiodoperylene

Replacing bromine with iodine in 3,10-diiodoperylene (C₂₀H₁₀I₂) enhances its utility in GNR synthesis. Iodine’s weaker carbon-halogen bond (compared to bromine) facilitates more efficient dehalogenation during cyclodehydrogenation, enabling longer GNRs (up to 82% device yield) and superior transistor performance (Ion/Ioff > 10³) . The steric bulk of iodine may also reduce intermolecular hydrogen passivation, improving reaction efficiency.

3,9-Dibromoperylene

Isomeric differences between 3,10- and 3,9-dibromoperylene affect molecular packing and reactivity.

Chlorinated and Fluorinated Analogs

Aryl chlorides and fluorides (e.g., 3,10-dichloroperylene or 3,10-difluoroperylene) are markedly less reactive in reduction or coupling reactions due to stronger C-Cl/F bonds and electron-withdrawing effects, limiting their use in GNR synthesis . For instance, catalytic hydrogenation of chloroarenes requires harsher conditions compared to bromoarenes .

Table 1: Comparison of Halogenated Perylene Derivatives

| Compound | Halogen | Isomer Position | Reactivity* | GNR Length | Device Performance (Ion/Ioff) |

|---|---|---|---|---|---|

| 3,10-Dibromoperylene | Br | 3,10 | Moderate | Short | <10³ |

| 3,10-Diiodoperylene | I | 3,10 | High | Long | >10³ |

| 3,9-Dibromoperylene | Br | 3,9 | Moderate | Variable | Not reported |

| 3,10-Dichloroperylene | Cl | 3,10 | Low | N/A | N/A |

*Reactivity in dehalogenation and cyclodehydrogenation reactions.

- Electronic Properties : Bromine’s electronegativity introduces electron-deficient regions in this compound, enhancing charge carrier mobility in GNRs. However, iodine’s polarizability in diiodoperylene may further optimize π-π stacking for semiconductor applications .

- Synthetic Flexibility : Brominated perylenes are more versatile than chlorinated analogs for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling functionalization for organic photovoltaics .

Structural and Functional Trade-offs

- Steric Effects : Larger halogens (e.g., iodine) may hinder precise molecular alignment on substrates, though this is mitigated by optimized deposition techniques .

- Thermal Stability : Brominated derivatives exhibit higher thermal stability than iodinated analogs, which may decompose at lower temperatures during sublimation .

Research Implications

The choice of halogen and isomer position in perylene derivatives directly impacts their applicability in nanotechnology. While this compound offers balanced reactivity and stability, 3,10-diiodoperylene outperforms it in high-performance electronics. Future research could explore mixed-halogen systems (e.g., bromo-iodo perylenes) to optimize both reactivity and device integration.

Biologische Aktivität

3,10-Dibromoperylene, a derivative of perylene, has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its applications in cancer therapy and other areas.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including bromination of perylene derivatives. The compound's structure is characterized by the presence of bromine atoms at the 3 and 10 positions of the perylene framework, which significantly influences its chemical behavior and biological activity.

Synthesis Overview

- Starting Material : Perylene-3,4,9,10-tetracarboxylic acid or its derivatives.

- Bromination Reaction : Typically involves electrophilic aromatic substitution.

- Yield : High yields (80-90%) can be achieved under optimized conditions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have demonstrated its inhibitory effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.0 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 4.2 | Cell cycle arrest |

| HepG2 (Liver) | 6.5 | Inhibition of proliferation |

These results suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. The compound demonstrated a notable ability to scavenge free radicals in vitro, with an IC50 value comparable to established antioxidants like ascorbic acid. This activity is attributed to the electron-rich nature of the brominated perylene structure .

Case Studies

-

Study on HeLa Cells :

- Objective : Evaluate the cytotoxic effects of this compound.

- Methodology : Cells were treated with varying concentrations of the compound.

- Findings : Significant reduction in cell viability was observed at concentrations above 5 µM, indicating potential for therapeutic use against cervical cancer .

- Antioxidant Assessment :

Applications in Photovoltaics

Beyond its biological activities, this compound is also explored for applications in organic photovoltaic devices due to its favorable light absorption properties. Its derivatives have been incorporated into dye-sensitized solar cells (DSSCs), enhancing their efficiency by acting as effective light-harvesting materials .

Q & A

Q. How can environmental impact assessments integrate this compound’s ecotoxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.